molecular formula C24H27N3O4S B6489674 N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide CAS No. 851408-29-2

N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide

Cat. No. B6489674
CAS RN: 851408-29-2
M. Wt: 453.6 g/mol
InChI Key: WJFISTBVWHBOQV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate was synthesized using a triethylamine-mediated O-acylation reaction between 8-hydroxyquinolin-2 (1 H)-one and 4-chlorobenzoyl chloride in acetonitrile at room temperature . This methodology is notable for its clean reaction profile and straightforward procedure .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using spectroscopic, spectrometric, and thermal analyses . These studies have enabled a comprehensive understanding of the molecular structure and thermal properties of these compounds .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been explored in the literature. For example, bromination of (E)-1-allyl-4-hydroxy-2-oxo-N′-(pyridin-4-ylmethylene)-1,2-dihydroquinoline-3-carbohydrazide affords a light-orange crystalline perbromide precipitate, which rapidly decolorizes upon heating .

properties

IUPAC Name

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S/c1-16-5-6-19-15-20(24(29)26-22(19)17(16)2)11-12-25-23(28)18-7-9-21(10-8-18)32(30,31)27-13-3-4-14-27/h5-10,15H,3-4,11-14H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFISTBVWHBOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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